

Application Notes: Azulene-Based Amine Derivatives as Hole-Transporting Materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Azulen-2-amine*

Cat. No.: *B1588170*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Superior Hole-Transporting Materials

In the landscape of organic electronics, particularly in perovskite solar cells (PSCs), the hole-transporting material (HTM) is a critical component that dictates device efficiency and stability. It is responsible for efficiently extracting photogenerated holes from the light-absorbing perovskite layer and transporting them to the anode, while simultaneously blocking electrons to prevent charge recombination.^[1] For years, 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamino)-9,9'-spirobifluorene, commonly known as Spiro-OMeTAD, has been the benchmark HTM.^{[2][3]} However, its widespread commercial application is hampered by a costly multi-step synthesis and the need for chemical dopants to achieve optimal conductivity, which can degrade device stability over time.^{[4][5]}

This has spurred a search for alternative HTMs that offer high performance, stability, and cost-effectiveness. Among the most promising candidates are molecules built around the azulene core. Azulene, a non-benzenoid isomer of naphthalene, is a fascinating building block for functional materials. Its unique structure, a fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, endows it with an inherent dipole moment and a small energy bandgap.^{[6][7]} These properties, combined with its planar structure, can facilitate strong intermolecular interactions and efficient charge transportation, making it an excellent candidate for HTM design.^[6]

This guide focuses on azulene-based amine derivatives, a class of compounds that leverages the exceptional properties of the azulene core with the electron-donating strength of amine functionalities. We will explore the molecular design principles, synthesis, detailed characterization protocols, and device fabrication techniques that underpin their application as next-generation HTMs.

Part 1: The Azulene Core: A Unique Foundation for HTMs

The promise of azulene in electronic applications stems directly from its unique electronic and structural properties.

- **Electronic Asymmetry:** Unlike its isomer naphthalene, azulene possesses a significant ground-state dipole moment (~ 1.0 D). This arises from its electronic structure, where the highest occupied molecular orbital (HOMO) is primarily located on the five-membered ring, and the lowest unoccupied molecular orbital (LUMO) is on the seven-membered ring. This charge separation is key to its functionality.
- **Energy Level Tunability:** The positions on the azulene ring are not electronically equivalent. The 1- and 3-positions on the five-membered ring are nucleophilic, while the 2-, 4-, and 6-positions are susceptible to different chemical modifications. This allows for precise tuning of the molecule's frontier orbital energy levels (HOMO/LUMO) through strategic functionalization, a critical requirement for aligning with the valence band of the perovskite absorber.[6][8]
- **Intermolecular Interactions:** The planar geometry and inherent polarity of the azulene core can promote favorable π - π stacking in the solid state. This facilitates intermolecular charge hopping, which is the primary mechanism of charge transport in amorphous organic films, potentially leading to high hole mobility.[7]

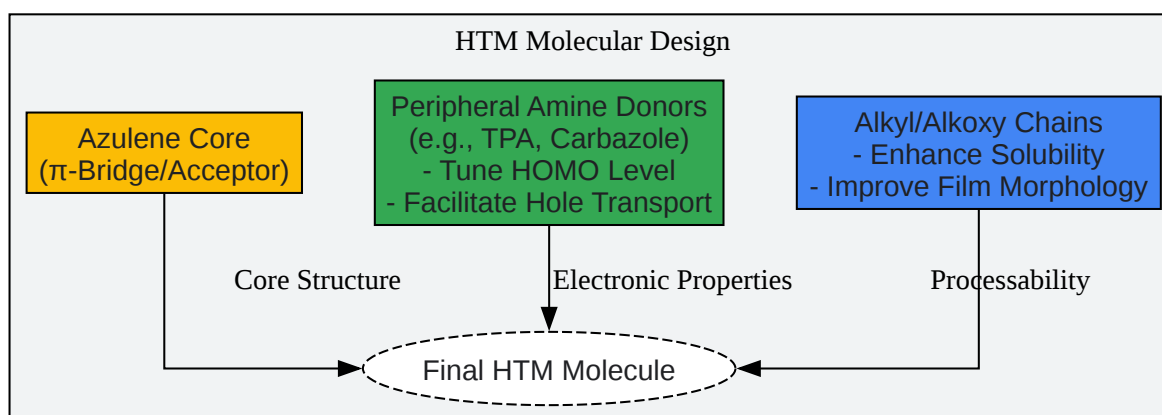
While the parent **azulen-2-amine** is a conceptual starting point, state-of-the-art materials are sophisticated derivatives. The amine groups act as strong electron donors, which are typically connected to the azulene core (acting as a π -bridge or acceptor) to create donor- π -acceptor (D- π -A) or D-A-D type structures. This molecular architecture is fundamental to achieving the desired electronic properties for an HTM.[8]

Part 2: Molecular Design and Synthesis Strategy

The primary goal in designing an azulene-based HTM is to create a molecule with a suitable HOMO energy level (typically -5.0 to -5.4 eV) for efficient hole extraction from the perovskite, high hole mobility, good solubility for solution processing, and excellent film-forming properties. [4]

Causality in Design: The design often involves attaching bulky, electron-rich terminal groups, such as triphenylamine (TPA) or carbazole moieties, to the azulene core. [7]

- **Azulene Core:** Acts as the central π -conjugated bridge. Substitution at the 2- and 6-positions has been shown to be particularly effective. [8]
- **Amine Donor Groups:** These peripheral groups are crucial for raising the HOMO level of the molecule to align with the perovskite's valence band. They also contribute significantly to the hole-transporting character of the material.
- **Solubilizing Groups:** Alkoxy or alkyl chains are often added to the donor groups to improve solubility in common organic solvents (like chlorobenzene or THF) and to prevent aggregation, which can lead to poor film quality. [6]



[Click to download full resolution via product page](#)

Caption: Molecular design strategy for azulene-based HTMs.

Protocol 2.1: Generalized Synthesis of a 2,6-Disubstituted Azulene HTM

This protocol provides a representative synthetic route based on palladium-catalyzed cross-coupling reactions, a common method for constructing these molecules.^[9]

A. Rationale: Buchwald-Hartwig amination is a powerful C-N bond-forming reaction ideal for coupling amine donors to an aryl (azulene) core. It offers high yields and tolerance to a wide range of functional groups.

B. Step-by-Step Protocol:

- **Inert Atmosphere:** Set up a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is critical as the palladium catalyst is sensitive to oxygen.
- **Reagent Addition:** To the flask, add 2,6-dibromoazulene (1 equivalent), the desired diarylamine donor (e.g., bis(4-methoxyphenyl)amine) (2.2 equivalents), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.1 equivalents) as the catalyst precursor, a phosphine ligand such as SPhos (0.2 equivalents), and a base such as sodium tert-butoxide (NaOtBu) (3 equivalents).
- **Solvent:** Add anhydrous, degassed toluene via syringe. The solvent must be free of water and oxygen to ensure catalyst activity.
- **Reaction:** Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent. This step is crucial to remove catalyst residues and byproducts, which can act as charge traps in the final device.

- Characterization: Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.[\[10\]](#)

Part 3: Physicochemical Characterization Protocols

Accurate characterization is essential to validate the properties of a newly synthesized HTM and predict its performance in a device.

Protocol 3.1: Optical Properties via UV-Vis Spectroscopy

A. Rationale: UV-Vis spectroscopy is used to determine the material's light absorption range and its optical bandgap (E_{gopt}). An ideal HTM should be largely transparent in the visible region to allow maximum light to reach the perovskite layer.[\[11\]](#) The absorption onset is used to calculate the bandgap.

B. Step-by-Step Protocol (for Thin Film):

- Substrate Preparation: Use a quartz substrate, which is transparent in the UV-Vis range. Clean the substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol (15 min each), followed by UV-Ozone treatment for 15 minutes.[\[12\]](#)
- Solution Preparation: Prepare a dilute solution of the azulene HTM in a high-purity solvent like chlorobenzene (e.g., 10 mg/mL).
- Film Deposition: Spin-coat the HTM solution onto the quartz substrate. The spin speed and time should be optimized to achieve a uniform, pinhole-free film of a desired thickness (typically 50-100 nm).
- Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Place a clean, bare quartz substrate in the reference beam path to subtract the absorbance of the substrate.[\[13\]](#)
- Measurement: Place the HTM-coated substrate in the sample beam path and record the absorbance spectrum, typically from 300 to 800 nm.
- Data Analysis:
 - Identify the absorption maximum (λ_{max}).

- Determine the absorption onset (λ_{onset}) from the low-energy edge of the spectrum.
- Calculate the optical bandgap using the formula: $E_{\text{gopt}} \text{ (eV)} = 1240 / \lambda_{\text{onset}} \text{ (nm)}$.

Protocol 3.2: Electrochemical Properties via Cyclic Voltammetry (CV)

A. Rationale: CV is a powerful technique to determine the HOMO and LUMO energy levels of a material.^[14] The HOMO level must be well-aligned with the valence band of the perovskite for efficient hole transfer, and the LUMO level must be significantly higher to block electron transfer.^{[4][15]}

B. Step-by-Step Protocol:

- **Electrochemical Cell Setup:** Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.^[16]
- **Electrolyte Solution:** Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent like acetonitrile or dichloromethane. The electrolyte is necessary to ensure conductivity.
- **Analyte Preparation:** Add the azulene HTM to the electrolyte solution to a final concentration of ~1 mM. Purge the solution with argon or nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.
- **Calibration:** Add a small amount of ferrocene (Fc) as an internal standard. Run a cyclic voltammogram and record the potential of the Fc/Fc⁺ redox couple ($E_{1/2} \text{ (Fc/Fc}^+)$). This allows for calibration of the potential scale, as the absolute energy level of ferrocene is well-known (-4.8 eV below vacuum).^[15]
- **Measurement:** Scan the potential to measure the oxidation of the HTM. Record the onset oxidation potential (E_{oxonset}). If possible, scan to negative potentials to record the onset reduction potential (E_{redonset}).
- **Data Analysis:**

- Calculate the HOMO and LUMO energy levels using the following empirical formulas:[14]
[17]
 - $\text{HOMO (eV)} = - [\text{Eoxonset (vs Fc/Fc}^+) + 4.8]$
 - $\text{LUMO (eV)} = - [\text{Eredonset (vs Fc/Fc}^+) + 4.8]$
- The electrochemical bandgap can be calculated as $E_{\text{g}} = \text{LUMO} - \text{HOMO}$.

Protocol 3.3: Charge Transport via Space-Charge Limited Current (SCLC)

A. Rationale: The SCLC method is a reliable technique for determining the charge carrier mobility in thin films by measuring the current-voltage (J-V) characteristics of a single-carrier device.[18][19] High hole mobility (μ_{h}) is essential for efficient charge transport and to prevent charge accumulation at the interface.[20]

B. Step-by-Step Protocol:

- Device Fabrication (Hole-Only Device):
 - Start with a patterned ITO-coated glass substrate.
 - Deposit a hole-injection layer (HIL), such as PEDOT:PSS, to ensure ohmic contact for hole injection from the ITO.
 - Spin-coat the azulene HTM layer on top of the HIL. The thickness (d) of this layer must be accurately measured using a profilometer.
 - Deposit a high work function top electrode, such as Gold (Au) or Molybdenum(VI) oxide (MoO_3)/Au, by thermal evaporation. This electrode is chosen to block electron injection.
[21]
- Measurement:
 - Connect the device to a source-measure unit in a dark, inert environment (glovebox).
 - Apply a voltage sweep and measure the resulting current density (J).

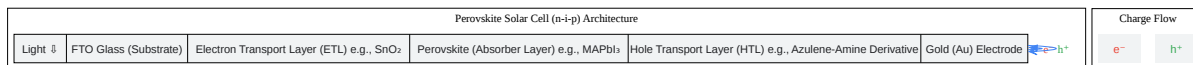
- Data Analysis:
 - Plot J vs. V^2 on a log-log scale. The plot will show distinct regions.
 - In the trap-free SCLC regime, the J-V relationship is governed by the Mott-Gurney law:[18]
[19] $J = (9/8) * \epsilon_0 * \epsilon_r * \mu_h * (V^2 / d^3)$
 - Rearrange the formula to solve for hole mobility (μ_h): $\mu_h = (8 * J * d^3) / (9 * \epsilon_0 * \epsilon_r * V^2)$
 - Here, ϵ_0 is the permittivity of free space (8.854×10^{-12} F/m), and ϵ_r is the relative permittivity of the organic material (typically assumed to be ~3).[18] The mobility is calculated from the slope of the linear fit in the J vs. V^2 plot.

Table 1: Comparison of Properties for Representative Azulene-Amine HTMs and Spiro-OMeTAD

Material	HOMO (eV)	LUMO (eV)	Eg _{opt} (eV)	Hole Mobility (cm ² V ⁻¹ s ⁻¹)
Spiro-OMeTAD	-5.1 to -5.2[3][22]	-2.1 to -2.3[22]	~3.0[23]	2×10^{-4} to 10^{-5} [1]
Azu-Py-OMeTPA	-5.21[6]	-2.67[6]	2.54[7]	1.47×10^{-4} [6]
Azu-OMeTPA	-5.17[7]	-2.48[7]	2.69[7]	$> 10^{-4}$ [7]
Azu-2T6F	-5.32[8]	-2.42[8]	2.90[8]	4.31×10^{-5} [8]

Part 4: Device Fabrication and Performance Evaluation

The ultimate test of an HTM is its performance in a complete solar cell. This protocol outlines the fabrication of a standard (n-i-p) planar perovskite solar cell.[24][25]



[Click to download full resolution via product page](#)

Caption: Workflow and architecture of an n-i-p perovskite solar cell.

Protocol 4.1: Fabrication of a Perovskite Solar Cell

A. Rationale: This multi-step, layer-by-layer deposition process builds the complete photovoltaic device. Each step requires precision to ensure high-quality interfaces, which are critical for efficient charge separation and transport.[26]

B. Step-by-Step Protocol:

- Substrate Cleaning: Pattern and clean FTO-coated glass substrates as described in Protocol 3.1.
- ETL Deposition: Deposit an electron transport layer (ETL), such as a compact SnO₂ layer, by spin-coating a precursor solution onto the FTO, followed by annealing. The ETL selects for electrons and blocks holes.
- Perovskite Layer Deposition:
 - Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO).
 - Spin-coat the precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization, forming a uniform and dense perovskite film.[27]
 - Anneal the film on a hotplate (e.g., at 100-150 °C) to complete the crystallization process.
- HTL Deposition:

- Prepare a solution of the azulene-amine HTM (e.g., 20-40 mM in chlorobenzene). Often, additives like Li-TFSI and 4-tert-butylpyridine (tBP) are included to improve conductivity and film quality, though developing dopant-free HTMs is a major research goal.[27][28]
- Spin-coat the HTM solution on top of the perovskite layer. This step should be done carefully to avoid dissolving the underlying perovskite.
- Electrode Deposition: Transfer the substrate to a thermal evaporator. Deposit the top metal contact (typically 80-100 nm of Gold or Silver) through a shadow mask to define the active area of the device.
- Device Characterization:
 - Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G sunlight (100 mW/cm²) using a solar simulator.
 - From the J-V curve, extract the key performance parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
 - $PCE (\%) = (V_{oc} \times J_{sc} \times FF) / P_{in}$, where P_{in} is the incident power density.

Table 2: Photovoltaic Performance of PSCs with Azulene-Amine HTMs

HTM	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Dopant-Free?
Spiro-OMeTAD (doped)	1.10[29]	24.1[29]	78[29]	20.8[29]	No
Azu-Py-OMeTPA (doped)	1.08[6]	23.95[6]	70.0[6]	18.10[6]	No
Azu-2T6F (doped)	1.03[8]	22.01[8]	71.2[8]	16.16[8]	No

Conclusion and Future Outlook

Azulene-based amine derivatives have emerged as a highly promising class of hole-transporting materials that can rival the performance of the incumbent Spiro-OMeTAD. Their unique electronic structure, high tunability, and potential for high charge mobility make them compelling candidates for next-generation perovskite solar cells.^{[6][7]} Key advantages include their strong intermolecular interactions and well-aligned energy levels that facilitate efficient hole extraction.

However, challenges remain. Some azulene derivatives have been reported to suffer from poor film formation, which can limit device reproducibility and performance.^[7] Future research should focus on:

- **Molecular Engineering:** Designing new derivatives with improved solubility and amorphous film-forming properties without sacrificing electronic performance.^[30]
- **Dopant-Free Systems:** A major goal is to develop azulene HTMs with intrinsically high conductivity, eliminating the need for hygroscopic dopants that compromise long-term device stability.^[28]
- **Scalability:** Moving beyond lab-scale synthesis to develop cost-effective, scalable production routes is essential for commercial viability.^[26]

By addressing these challenges, the scientific community can unlock the full potential of azulene-based HTMs, paving the way for more efficient, stable, and commercially viable perovskite solar cell technology.

References

- Sun, Y., et al. (2025). 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells.
- Request PDF. (n.d.). Azulene-based Hole Transport Materials with Proper Electronic Properties for Perovskite Solar Cells.
- ResearchGate. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spiro-OMeTAD: A High-Performance Hole Transport Material for Advanced Organic Electronics and Solar Cells. [\[Link\]](#)
- New Journal of Chemistry. (n.d.). Peripheral substituent regulation of bias structured azulene-based hole transport materials for perovskite solar cells. RSC Publishing. [\[Link\]](#)

- UV-Vis optical fiber assisted spectroscopy in thin films and solutions. (n.d.). [\[Link\]](#)
- ResearchGate. (2022). Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. [\[Link\]](#)
- Xin, H., et al. (2021). Azulene-Based π -Functional Materials: Design, Synthesis, and Applications. Accounts of Chemical Research. [\[Link\]](#)
- ResearchGate. (2022). What are the most important properties a hole transfer material should have in order to make a good Perovskite solar cell? [\[Link\]](#)
- Journal of Materials Chemistry A. (n.d.). Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. RSC Publishing. [\[Link\]](#)
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2025). 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. [\[Link\]](#)
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
- Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. [\[Link\]](#)
- Thin film Science and Technology. (n.d.). Ultra-Violet Visible Spectroscopy. [\[Link\]](#)
- ResearchGate. (2021). How can I measure UV Absorbance of thin films? [\[Link\]](#)
- Shamsa, D. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. [\[Link\]](#)
- ResearchGate. (2022).
- MDPI. (2021). Novel Anthracene HTM Containing TIPs for Perovskite Solar Cells. [\[Link\]](#)
- ResearchGate. (n.d.). Hole mobility measurement by the SCLC method. [\[Link\]](#)
- CHIMIA. (n.d.). View of Additives, Hole Transporting Materials and Spectroscopic Methods to Characterize the Properties of Perovskite Films. [\[Link\]](#)
- Bio-protocol. (n.d.).
- ACS Publications. (2025). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. [\[Link\]](#)
- MDPI. (2025). 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells. [\[Link\]](#)
- ACS Publications. (2025). Strategic Design, Synthesis, and Computational Characterization of Hole Transport Materials for Lead-Free Perovskite Solar Cells. [\[Link\]](#)
- MDPI. (n.d.). Advances in Hole Transport Materials for Layered Casting Solar Cells. [\[Link\]](#)
- Perovskite-Info. (2023). Researchers design novel HTMs for perovskite quantum dot solar cells. [\[Link\]](#)
- UV – VIS spectrometer. (n.d.). [\[Link\]](#)
- Tsuboi, T. (n.d.). Characterization of Hole Transport Layer in Perovskite Solar Cell via Its Performance and Electronic Structure. [\[Link\]](#)

- ACS Publications. (2019). Scalable Fabrication of Metal Halide Perovskite Solar Cells and Modules. [Link]
- Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
- National Center for Biotechnology Information. (n.d.). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. [Link]
- MDPI. (n.d.). Recent Progress of Helicene Type Hole-Transporting Materials for Perovskite Solar Cells. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Advances in Hole Transport Materials for Layered Casting Solar Cells | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Peripheral substituent regulation of bias structured azulene-based hole transport materials for perovskite solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Azulene-Based π -Functional Materials: Design, Synthesis, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry - Google Patents [patents.google.com]
- 17. prezi.com [prezi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 20. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spij.jp [spij.jp]
- 23. researchgate.net [researchgate.net]
- 24. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Researchers design novel HTMs for perovskite quantum dot solar cells | Perovskite-Info [perovskite-info.com]
- 29. 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Azulene-Based Amine Derivatives as Hole-Transporting Materials]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588170#azulen-2-amine-as-a-hole-transporting-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com